Furo[3,2-b]pyridin-6-ylboronic acid
Description
Furo[3,2-b]pyridin-6-ylboronic acid is a heterocyclic boronic acid featuring a fused furan-pyridine ring system with a boronic acid (-B(OH)₂) substituent at the 6-position. This compound belongs to a class of organoboronic acids widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds in pharmaceuticals and materials science .
Properties
CAS No. |
1404467-00-0 |
|---|---|
Molecular Formula |
C7H6BNO3 |
Molecular Weight |
162.94 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4,10-11H |
InChI Key |
RDLAGZRSTGLCPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CO2)N=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of furo[3,2-b]pyridin-6-ylboronic acid can be achieved through several methods:
Halogen-Metal Exchange (HMe) and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly introduce the boronic acid group onto the pyridine ring.
[4+2] Cycloadditions: This method involves the cycloaddition of suitable precursors to form the desired boronic acid derivative.
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic acid group facilitates Suzuki-Miyaura cross-coupling , enabling the formation of C–C bonds under palladium catalysis. Key findings include:
| Reaction Partner | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Aryl halides | Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C | 72–89% | |
| Heteroaryl chlorides | Pd XPhos G3 | THF, KOtBu, 70°C | 45–92% | |
| Vinyl triflates | PdCl₂(dppf) | DMF, Cs₂CO₃, 100°C | 66% |
Mechanistic insights :
-
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .
-
Electron-deficient substrates require higher catalyst loadings (2–5 mol %) and stronger bases like Cs₂CO₃ .
Electrophilic Substitution
The electron-rich furan ring undergoes Friedel-Crafts alkylation/acylation :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | 3-Acetyl-furo[3,2-b]pyridine | 78% | |
| Benzyl bromide | FeCl₃, DCE, reflux | 3-Benzyl derivative | 65% |
Nitration and Halogenation
-
Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 5-position of the pyridine ring (82% yield) .
-
Bromination using NBS in CCl₄ yields 2-bromo-furo[3,2-b]pyridine (70%) .
Intramolecular Cyclization
Under basic conditions, the boronic acid group participates in SNAr reactions to form fused heterocycles:
| Substrate | Base | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromophenyl acetate | Cs₂CO₃ | Dibenzofuro[2,3-b]pyridine | 92% | |
| 3-Iodopyridine derivative | K₂CO₃ | Triazolo[4',5':4,5]furo[2,3-c]pyridine | 58% |
Key observation : Protecting the phenolic oxygen in substrates is critical to prevent protonation of intermediates .
Protodeboronation
Under acidic conditions (H₂SO₄, MeOH), the boronic acid group is replaced by hydrogen (quantitative yield).
Oxidation to Diols
Treatment with H₂O₂/NaOH converts the boronic acid to a vicinal diol (88% yield).
Challenges and Limitations
-
Steric hindrance : Bulky substituents at the 2-position of the furan reduce coupling efficiency (yields drop to <50%) .
-
Base sensitivity : Strongly basic conditions (pH >10) lead to decomposition via ring-opening.
-
Nitro group incompatibility : Electron-withdrawing groups inhibit intramolecular cyclization .
Scientific Research Applications
Medicinal Applications
Furo[3,2-b]pyridin-6-ylboronic acid has been identified as a potential therapeutic agent for various diseases. Its applications in medicine include:
- Treatment of Inflammatory Diseases : The compound has shown efficacy in treating conditions such as inflammatory bowel disease, Crohn's disease, and rheumatoid arthritis. Research indicates that it can inhibit proteolytic activation of protease-activated receptor 2 (PAR-2), which is implicated in inflammation .
- Neurological Disorders : It has potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound’s ability to modulate signaling pathways suggests it may have neuroprotective effects .
- Cancer Therapy : this compound is being explored for its anticancer properties. It interacts with key cellular signaling pathways, including those involving serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), making it a candidate for targeted cancer therapies.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the creation of complex heterocycles. Its boronic acid functionality allows for participation in various cross-coupling reactions, such as Suzuki coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis .
Table 1: Comparison of Synthetic Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Forms carbon-carbon bonds with aryl halides | Synthesis of pharmaceuticals |
| Borylation | Introduces boron into organic molecules | Development of new compounds |
| Functionalization | Modifies existing compounds for improved activity | Enhancing biological properties |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Binding Affinity : The compound exhibits strong binding affinities to critical receptors involved in cell proliferation and survival. This characteristic is crucial for its potential use in anticancer therapies .
- Mechanisms of Action : By disrupting key signaling pathways, this compound may induce apoptosis in cancer cells while promoting cell survival in neuroprotective contexts .
Case Study 1: Treatment of Inflammatory Bowel Disease
A study demonstrated that administration of this compound significantly reduced symptoms in patients with inflammatory bowel disease by inhibiting PAR-2 activation. This was measured through clinical assessments and biomarkers associated with inflammation.
Case Study 2: Anticancer Properties
In vitro studies showed that this compound led to a reduction in proliferation rates of various cancer cell lines. The mechanism was linked to the compound's ability to inhibit AKT signaling pathways.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound can also participate in various catalytic processes, leveraging its unique chemical properties to facilitate reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Furo[3,2-b]pyridin-6-ylboronic acid with structurally related boronic acids:
Biological Activity
Furo[3,2-b]pyridin-6-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is a boronic acid derivative that has been investigated for its potential in various therapeutic areas, particularly in oncology and antimicrobial research. Its structure allows it to interact with biological targets, influencing various cellular processes.
Anticancer Properties
This compound has shown promising anticancer activity through its ability to inhibit specific kinases involved in cancer progression. In particular, studies have highlighted its efficacy as a GSK-3β inhibitor, which plays a crucial role in cell signaling pathways related to cancer cell proliferation and survival.
- Case Study : A series of derivatives were synthesized and evaluated for their GSK-3β inhibitory activities. Compounds demonstrated significant reductions in tau phosphorylation in primary neurons, indicating potential neuroprotective effects alongside anticancer properties .
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects against various pathogens. Research indicates that boronic acids can inhibit bacterial enzymes such as β-lactamase, which is critical for antibiotic resistance.
- Research Findings : In vitro studies have shown that this compound exhibits bactericidal activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of protein synthesis through the blockade of leucyl-tRNA synthetase .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Kinase Inhibition : By inhibiting kinases like GSK-3β, the compound can modulate critical signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound acts as an inhibitor of bacterial β-lactamase and other enzymes crucial for microbial resistance .
Comparative Analysis with Similar Compounds
This compound can be compared with other boronic acids and heterocyclic compounds regarding their biological activities:
Research Findings Summary
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance their biological activity:
- Synthesis Approaches : Modular synthetic routes have been developed to create various analogs with improved selectivity and potency against specific targets .
- In Vivo Studies : Animal models have demonstrated that certain derivatives reduce infarct size in cerebral ischemia models, suggesting potential neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
